molecular formula C13H11N3O4 B5784921 ethyl 2-(furan-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 2-(furan-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5784921
M. Wt: 273.24 g/mol
InChI Key: AUIHROACAHSTNV-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring fused to a pyrazolo[1,5-a]pyrimidine core, with an ethyl ester group at the 6-carboxylate position. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(furan-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate furan and pyrazole derivatives under controlled conditions. For instance, the reaction may begin with the formation of a pyrazole intermediate, which is then subjected to cyclization with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acids or bases for hydrolysis and transesterification. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective reactivity .

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives from oxidation, alcohols from reduction, and carboxylic acids or different esters from substitution reactions .

Scientific Research Applications

Ethyl 2-(furan-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which ethyl 2-(furan-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring and pyrazolo[1,5-a]pyrimidine core may facilitate binding to active sites, while the ester group could influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, pyrazolo[1,5-a]pyrimidine core, and ethyl ester group. This combination provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

IUPAC Name

ethyl 2-(furan-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-2-19-13(18)8-7-14-11-6-9(10-4-3-5-20-10)15-16(11)12(8)17/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIHROACAHSTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(NN2C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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